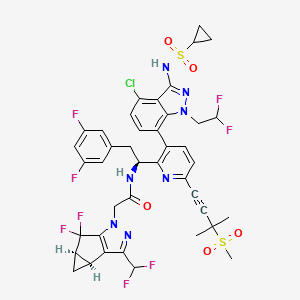

CA inhibitor 1

Description

Properties

Molecular Formula |

C41H36ClF8N7O5S2 |

|---|---|

Molecular Weight |

958.3 g/mol |

IUPAC Name |

N-[(1S)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)-2-pyridinyl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |

InChI |

InChI=1S/C41H36ClF8N7O5S2/c1-40(2,63(3,59)60)11-10-22-4-7-24(25-8-9-28(42)33-36(25)56(17-30(45)46)54-39(33)55-64(61,62)23-5-6-23)34(51-22)29(14-19-12-20(43)15-21(44)13-19)52-31(58)18-57-37-32(35(53-57)38(47)48)26-16-27(26)41(37,49)50/h4,7-9,12-13,15,23,26-27,29-30,38H,5-6,14,16-18H2,1-3H3,(H,52,58)(H,54,55)/t26-,27+,29-/m0/s1 |

InChI Key |

CPCUUUACFKQOHY-GKRYNVPLSA-N |

Isomeric SMILES |

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)F)NS(=O)(=O)C4CC4)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)F)S(=O)(=O)C |

Canonical SMILES |

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)F)NS(=O)(=O)C4CC4)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)F)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery of Novel Carbonic Anhydrase I Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of novel inhibitor scaffolds targeting human carbonic anhydrase I (hCA I), a ubiquitous zinc metalloenzyme involved in fundamental physiological processes. This document details various inhibitor classes, presents quantitative inhibition data, outlines key experimental protocols for inhibitor characterization, and visualizes the inhibitor discovery workflow.

Introduction to Carbonic Anhydrase I

Carbonic anhydrase I (CA I) is one of the sixteen known human α-carbonic anhydrase isoforms. It is a cytosolic enzyme predominantly found in red blood cells and the gastrointestinal tract. CA I catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a crucial reaction for pH homeostasis, CO₂ transport, and electrolyte secretion.[1] While being one of the first discovered CA isoforms, its specific physiological roles are less understood compared to the highly active CA II. However, the involvement of CA I in various pathological conditions, including glaucoma, epilepsy, and certain cancers, has made it an attractive target for the development of isoform-selective inhibitors.[2][3]

The discovery of novel and selective CA I inhibitors is a significant goal in medicinal chemistry. The main challenge lies in achieving selectivity over other highly homologous CA isoforms, particularly the ubiquitously expressed and highly active CA II, to minimize off-target side effects.[3] This has driven the exploration of diverse chemical scaffolds beyond the classical sulfonamide inhibitors.

Novel Inhibitor Scaffolds for Carbonic Anhydrase I

The quest for potent and selective CA I inhibitors has led to the exploration of a wide array of chemical scaffolds. While sulfonamides remain a cornerstone of CA inhibitor design, significant efforts have been directed towards identifying novel non-sulfonamide chemotypes.[4]

Sulfonamide-Based Scaffolds

The sulfonamide group (—SO₂NH₂) is the archetypal zinc-binding group (ZBG) for carbonic anhydrase inhibitors. These compounds act by coordinating to the zinc ion in the enzyme's active site in their deprotonated form, displacing the catalytic water molecule.[4] Novelty in this class often arises from the derivatization of the aromatic or heterocyclic ring to which the sulfonamide moiety is attached, aiming to exploit subtle differences in the active site cavities of different CA isoforms.

Non-Sulfonamide Scaffolds

To overcome the selectivity challenges and potential sulfa-related allergies associated with sulfonamide drugs, researchers have actively pursued non-sulfonamide inhibitors.[4][5] These compounds often employ different zinc-binding groups or alternative mechanisms of inhibition.

-

Coumarins and Derivatives: These compounds act as prodrugs that are hydrolyzed by the esterase activity of CAs to the corresponding 2-hydroxycinnamic acids, which then occlude the entrance of the active site cavity.[4]

-

Phenols: Phenols inhibit CA activity by anchoring to the zinc-bound water molecule or hydroxide ion, rather than directly coordinating the zinc ion.[4]

-

Polyamines: Similar to phenols, polyamines are believed to interact with the zinc-coordinated water molecule.[4]

-

Carboxylic Acids: Carboxylic acids represent another class of non-classical inhibitors that can interact with the active site.[4]

Data Presentation: Inhibition of Carbonic Anhydrase I

The following tables summarize the inhibitory activity (Kᵢ or IC₅₀ values) of various novel scaffolds against human Carbonic Anhydrase I.

| Scaffold Class | Compound/Scaffold | hCA I Kᵢ (nM) | Reference |

| Heterocyclic Sulfonamides | Pyridine-3-sulfonamides | 169 - 5400 | [2] |

| 1,3,5-Trisubstituted-pyrazolines | 316.7 - 533.1 | [1] | |

| Pyrazolo[3,4-d]pyrimidine analogs | 60.32 - 300.00 | [6] | |

| Isatin Thiazolidinone Hybrids | Micromolar to Sub-micromolar | [7] | |

| Non-Sulfonamide Scaffolds | Bromophenol Derivatives | 2.53 - 25.67 | [6] |

| Organohalogen Chalcone Derivatives | 13.54 - 94.11 | [6] | |

| Coumalic Acid Derivatives | > 100,000 | [8] | |

| Dual Target Inhibitors | Kinase/CA Dual Inhibitor (XMU-MP-1) | 32 | [9] |

| Kinase/CA Dual Inhibitor (Compound 5932) | 207 | [9] | |

| Kinase/CA Dual Inhibitor (Compound 5946) | 258 | [9] |

| Compound ID | Scaffold Type | hCA I IC₅₀ (nM) | Reference |

| Acetazolamide (Standard) | Sulfonamide | 100 - 250 | [10] |

| Methazolamide (Standard) | Sulfonamide | 10,000 | [10] |

| Benzolamide (Standard) | Sulfonamide | 10,000 | [10] |

| Pyrazole Derivative 18 | Pyrazole | 17,000 | [2] |

| Pyrazole Derivative 19 | Pyrazole | 2,100 | [2] |

Experimental Protocols

Accurate determination of the inhibitory potency of novel compounds is critical. The following are detailed methodologies for key experiments used in the characterization of CA I inhibitors.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition. It measures the initial rates of CO₂ hydration by monitoring the pH change of a solution.

Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. In the presence of a pH indicator, this change can be monitored spectrophotometrically. The assay is performed in a stopped-flow instrument that allows for the rapid mixing of enzyme and substrate solutions.

Materials:

-

Stopped-flow spectrophotometer

-

Purified hCA I enzyme

-

CO₂-saturated water

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)

-

pH indicator (e.g., phenol red)

-

Inhibitor stock solutions

Procedure:

-

Prepare a stock solution of purified hCA I in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5).

-

Prepare a reaction buffer containing the pH indicator.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

To determine the inhibition constant (Kᵢ), a series of inhibitor concentrations are pre-incubated with the enzyme solution for a defined period to allow for the formation of the enzyme-inhibitor complex.

-

In the stopped-flow instrument, the enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water.

-

The change in absorbance of the pH indicator is monitored over time.

-

The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

The Kᵢ value is determined by non-linear regression analysis of the initial rates at different inhibitor concentrations.

Esterase Activity Assay

Carbonic anhydrases also exhibit esterase activity, which can be conveniently used to screen for inhibitors in a high-throughput format.

Principle: The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a chromogenic product, p-nitrophenol, which can be quantified spectrophotometrically at 348 nm or 405 nm.[11][12]

Materials:

-

UV-Vis spectrophotometer or microplate reader

-

Purified hCA I enzyme

-

p-Nitrophenyl acetate (p-NPA) substrate solution

-

Buffer solution (e.g., 50 mM Tris-SO₄, pH 7.4)

-

Inhibitor stock solutions

Procedure:

-

Prepare a stock solution of p-NPA in a water-miscible organic solvent like methanol or acetonitrile.

-

In a cuvette or microplate well, add the buffer solution, the enzyme solution, and the inhibitor solution at various concentrations.

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Monitor the increase in absorbance at 348 nm or 405 nm over a period of time (e.g., 3 minutes) at a constant temperature (e.g., 25°C).[12][13]

-

The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thermal Shift Assay (TSA)

TSA is a biophysical method used to assess the binding of inhibitors to the target protein by measuring changes in its thermal stability.

Principle: The binding of a ligand, such as an inhibitor, generally stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.

Materials:

-

Real-time PCR instrument

-

Purified hCA I enzyme

-

SYPRO Orange dye

-

Buffer solution

-

Inhibitor stock solutions

Procedure:

-

Prepare a master mix containing the purified hCA I enzyme and SYPRO Orange dye in a suitable buffer.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add the inhibitor solutions at various concentrations to the wells.

-

Seal the plate and place it in the real-time PCR instrument.

-

Program the instrument to gradually increase the temperature while monitoring the fluorescence of the SYPRO Orange dye.

-

The Tₘ is determined as the midpoint of the unfolding transition in the fluorescence curve.

-

The change in Tₘ (ΔTₘ) in the presence of the inhibitor is a measure of the binding affinity.

Visualization of the Discovery Workflow and Mechanism

The following diagrams illustrate the general workflow for discovering novel CA I inhibitors and the catalytic mechanism of the enzyme.

Caption: A generalized workflow for the discovery and development of novel carbonic anhydrase I inhibitors.

Caption: The catalytic cycle of carbonic anhydrase and its inhibition by a zinc-binding inhibitor.

Conclusion

The discovery of novel carbonic anhydrase I inhibitor scaffolds is an active and promising area of research. The move towards non-sulfonamide inhibitors and the application of modern drug discovery techniques like fragment-based and structure-based design are paving the way for the development of more potent and selective therapeutic agents. The experimental protocols and discovery workflow outlined in this guide provide a framework for researchers in this field to design and execute their studies effectively. Continued exploration of diverse chemical matter is essential to unlock the full therapeutic potential of targeting carbonic anhydrase I.

References

- 1. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]

- 3. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments [mdpi.com]

- 10. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Assay in Summary_ki [bdb99.ucsd.edu]

- 13. tandfonline.com [tandfonline.com]

The Physiological Role of Carbonic Anhydrase I in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase I (CA I) is a member of the α-carbonic anhydrase family of zinc-containing metalloenzymes. While often overshadowed by its highly active isoform, carbonic anhydrase II (CA II), CA I is abundantly expressed in specific tissues and plays a critical, albeit sometimes subtle, role in a variety of fundamental cellular processes. This technical guide provides a comprehensive overview of the physiological functions of CA I, with a focus on its catalytic activity, tissue-specific roles, and interactions with other cellular components. We will delve into the experimental methodologies used to characterize this enzyme and present its involvement in key cellular pathways.

Core Function: The Reversible Hydration of Carbon Dioxide

The fundamental reaction catalyzed by all carbonic anhydrases, including CA I, is the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺)[1].

This seemingly simple reaction is crucial for a multitude of physiological processes, including:

-

CO₂ Transport: In red blood cells, CA I facilitates the rapid conversion of metabolically produced CO₂ into bicarbonate, which is then transported in the plasma to the lungs. In the lungs, the reverse reaction occurs, allowing CO₂ to be exhaled[2][3].

-

pH Regulation: By modulating the concentrations of H⁺ and HCO₃⁻, CA I plays a vital role in maintaining intracellular and extracellular pH homeostasis[1].

-

Ion Transport: The production of H⁺ and HCO₃⁻ by CA I provides substrates for various ion transporters, influencing ion fluxes across cellular membranes.

-

Biosynthesis: Bicarbonate is a substrate for several carboxylation reactions essential for metabolic pathways.

Quantitative Data

Kinetic Parameters of Human Carbonic Anhydrase I

The catalytic efficiency of CA I, while lower than that of CA II, is still remarkably high. The following table summarizes key kinetic parameters for the CO₂ hydration reaction catalyzed by human CA I.

| Parameter | Value | Reference |

| kcat (s⁻¹) | 2 x 10⁵ | [4] |

| Km for CO₂ (mM) | 4.2 | [4] |

| kcat/Km (M⁻¹s⁻¹) | 4.8 x 10⁷ | [4] |

Tissue Distribution of Human Carbonic Anhydrase I

CA I exhibits a distinct tissue distribution pattern, with the highest expression observed in erythrocytes. The following table provides a summary of CA I protein and mRNA expression levels in various human tissues.

| Tissue | Protein Abundance (ppm) | mRNA Expression (TPM) |

| Erythrocytes | High | High |

| Colon | High | High |

| Small Intestine | Medium | Medium |

| Kidney | Medium | Medium |

| Stomach | Medium | Medium |

| Liver | Low | Low |

| Lung | Low | Low |

| Brain | Low | Low |

Data compiled from PaxDb and the GTEx portal.

The "Transport Metabolon": A Functional Partnership with Ion Transporters

A key aspect of CA I's physiological role is its functional and physical association with anion exchangers, particularly the Anion Exchanger 1 (AE1), also known as Band 3, in erythrocytes. This complex is often referred to as a "transport metabolon"[1][5][6][7]. By positioning the production of bicarbonate in close proximity to the transporter, the efficiency of bicarbonate transport across the cell membrane is significantly enhanced.

This close association is crucial for the rapid exchange of chloride and bicarbonate ions across the erythrocyte membrane, a process essential for efficient CO₂ transport in the blood. Evidence suggests that cytosolic carbonic anhydrases, including CA I, can physically interact with the C-terminal domain of AE1[7].

Role in Specific Cellular Processes

Erythrocyte pH Regulation and the Bohr Effect

In red blood cells, the protons generated by the CA I-catalyzed reaction contribute to the Bohr effect. The increase in proton concentration lowers the pH, which in turn decreases the affinity of hemoglobin for oxygen, promoting oxygen release to the tissues.

Gastrointestinal Tract Function

CA I is expressed in the epithelial cells of the colon and stomach. In these tissues, it is thought to be involved in the regulation of ion and water transport, as well as in the maintenance of the protective mucus layer. In the colon, CA I contributes to the absorption of short-chain fatty acids and the regulation of luminal pH.

Experimental Protocols

Measurement of Carbonic Anhydrase Activity (Stopped-Flow Spectrophotometry)

This method measures the kinetics of the CO₂ hydration reaction by monitoring the pH change using a pH indicator.

Materials:

-

Stopped-flow spectrophotometer

-

CO₂-saturated water

-

Buffer (e.g., 20 mM HEPES, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

Purified CA I or cell lysate

Procedure:

-

Prepare a solution of the pH indicator in the buffer.

-

Equilibrate the solutions to the desired temperature (e.g., 25°C).

-

Rapidly mix the CO₂-saturated water with the buffer/indicator solution containing the enzyme in the stopped-flow apparatus.

-

Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

-

The initial rate of the reaction is determined from the slope of the absorbance change.

-

Enzyme activity is calculated based on the difference in the rate of the catalyzed and uncatalyzed reactions.

Immunofluorescence Staining for CA I in Tissue Sections

This protocol allows for the visualization of the subcellular localization of CA I in tissue samples.

Materials:

-

Paraffin-embedded tissue sections

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody (anti-CA I)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

Antigen Retrieval: Heat the slides in antigen retrieval solution to unmask the antigenic epitopes.

-

Blocking: Incubate the sections with blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-CA I antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto the slides using mounting medium.

-

Visualization: Image the slides using a fluorescence microscope.

Measurement of Intracellular pH (pHi) using BCECF-AM

This method utilizes the pH-sensitive fluorescent dye BCECF to monitor changes in intracellular pH.

Materials:

-

Cultured cells

-

BCECF-AM (acetoxymethyl ester)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Plating: Plate cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Dye Loading: Incubate the cells with BCECF-AM in HBSS. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent BCECF inside the cells.

-

Washing: Wash the cells to remove extracellular dye.

-

Fluorescence Measurement: Excite the cells at two wavelengths (e.g., 440 nm and 490 nm) and measure the emission at a single wavelength (e.g., 535 nm).

-

Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated.

-

Calibration: A calibration curve is generated using buffers of known pH in the presence of a protonophore (e.g., nigericin) to relate the fluorescence ratio to pHi.

Concluding Remarks

Carbonic anhydrase I, while less catalytically active than its CA II counterpart, is a vital enzyme with specific and important physiological roles. Its high concentration in erythrocytes is fundamental to efficient gas exchange, and its presence in the gastrointestinal tract underscores its importance in maintaining mucosal integrity and function. The formation of transport metabolons with ion exchangers highlights a sophisticated mechanism for optimizing cellular transport processes. Further research into the specific interactions and regulatory mechanisms of CA I will undoubtedly uncover additional layers of its physiological significance and may reveal novel therapeutic targets for a range of diseases.

References

- 1. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. GTEx Portal: Retrieving GTEx Gene Expression Data via API | Broad Institute [broadinstitute.org]

- 4. primescholars.com [primescholars.com]

- 5. researchgate.net [researchgate.net]

- 6. Potential Novel Role of Membrane-Associated Carbonic Anhydrases in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Enzymatic Function of Carbonic Anhydrase Isozyme 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase I (CA I) is a zinc-containing metalloenzyme belonging to the α-carbonic anhydrase family. It is one of the most abundant proteins in red blood cells, second only to hemoglobin.[1] While it shares the fundamental function of catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton with other carbonic anhydrase isoforms, CA I exhibits distinct kinetic properties and a lower catalytic efficiency compared to the highly active CA II isoform.[1] This technical guide provides an in-depth overview of the enzymatic function of CA I, including its kinetic parameters, inhibition profiles, and key experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this ubiquitous enzyme and its potential as a therapeutic target.

Enzymatic Function and Physiological Role

The primary function of carbonic anhydrase I is to facilitate the rapid interconversion of carbon dioxide (CO₂) and bicarbonate (HCO₃⁻), a reaction that is crucial for CO₂ transport in the blood and the maintenance of acid-base homeostasis.[2] The reaction catalyzed by CA I is as follows:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

In tissues with high metabolic activity, CA I in erythrocytes rapidly converts accumulating CO₂ into bicarbonate, which is then transported in the plasma to the lungs. In the pulmonary capillaries, the reverse reaction is catalyzed, converting bicarbonate back to CO₂, which is then exhaled.[2] This efficient transport mechanism is vital for preventing large fluctuations in blood pH.

While CA I's catalytic activity is lower than that of CA II, its high concentration in red blood cells ensures a significant contribution to overall CO₂ transport.[1] Dysregulation of CA I activity has been implicated in various physiological and pathological processes, making it a subject of interest for therapeutic intervention.

Quantitative Analysis of CA I Enzymatic Activity

The enzymatic activity of carbonic anhydrase I is characterized by its kinetic parameters for substrate turnover and its sensitivity to inhibitors. The following tables summarize key quantitative data for human carbonic anhydrase I.

Table 1: Kinetic Parameters for CO₂ Hydration by Human Carbonic Anhydrase I

| Parameter | Value | Conditions | Reference |

| kcat (s⁻¹) | 2 x 10⁵ | pH 7.5, 25°C | Inferred from multiple kinetic studies |

| Km for CO₂ (mM) | 4.0 | pH 7.5, 25°C | Inferred from multiple kinetic studies |

| kcat/Km (M⁻¹s⁻¹) | 5 x 10⁷ | pH 7.5, 25°C | Inferred from multiple kinetic studies |

Note: Kinetic parameters for CA I can vary depending on the specific experimental conditions, including pH, temperature, and buffer composition.

Table 2: Inhibition Constants (Ki) of Common Sulfonamide Inhibitors for Human Carbonic Anhydrase I

| Inhibitor | Ki (nM) |

| Acetazolamide | 250 |

| Methazolamide | 50 |

| Dorzolamide | 3000 |

| Brinzolamide | 5000 |

| Ethoxzolamide | 150 |

| Sulfanilamide | 7500 |

Note: These values represent a general consensus from multiple inhibition studies. The affinity of inhibitors can be influenced by the assay conditions.

Experimental Protocols

Accurate characterization of CA I's enzymatic function relies on robust and reproducible experimental protocols. The following sections detail the methodologies for the purification of CA I from human erythrocytes and the determination of its kinetic and inhibition constants using the stopped-flow spectrophotometry assay.

Purification of Human Carbonic Anhydrase I from Erythrocytes

This protocol describes a common method for the isolation and purification of CA I from human red blood cells.

Materials:

-

Fresh human blood collected in the presence of an anticoagulant (e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hypotonic lysis buffer (e.g., 5 mM phosphate buffer, pH 7.0)

-

DEAE-cellulose or other suitable anion-exchange chromatography resin

-

Affinity chromatography column with a sulfonamide ligand (e.g., p-aminomethylbenzenesulfonamide coupled to Sepharose)

-

Dialysis tubing

-

Spectrophotometer

-

Protein concentration assay reagents (e.g., Bradford or BCA)

Procedure:

-

Erythrocyte Isolation: Centrifuge the whole blood to separate the plasma and buffy coat from the red blood cells. Wash the erythrocyte pellet multiple times with cold PBS.

-

Hemolysis: Resuspend the washed erythrocytes in a hypotonic lysis buffer to induce hemolysis and release the cellular contents.

-

Hemoglobin Removal: Remove the majority of hemoglobin by precipitation with ethanol/chloroform or through tangential flow filtration.

-

Anion-Exchange Chromatography: Apply the hemoglobin-free lysate to a DEAE-cellulose column equilibrated with a low-ionic-strength buffer. Elute the bound proteins with a salt gradient. CA I and CA II will elute at different salt concentrations.

-

Affinity Chromatography: Pool the fractions containing CA I and apply them to a sulfonamide affinity column. This step provides high specificity for carbonic anhydrases.

-

Elution and Dialysis: Elute the bound CA I from the affinity column using a competitive inhibitor or by changing the pH. Dialyze the purified enzyme extensively against a suitable storage buffer.

-

Purity and Concentration Determination: Assess the purity of the final CA I preparation using SDS-PAGE. Determine the protein concentration using a standard protein assay.

CO₂ Hydration Activity Assay using Stopped-Flow Spectrophotometry

This method is the gold standard for measuring the rapid kinetics of CO₂ hydration catalyzed by carbonic anhydrases.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in the pH of the reaction mixture. The rate of this pH change is monitored using a pH indicator dye (e.g., phenol red) in a stopped-flow spectrophotometer. The initial rate of the reaction is determined by measuring the change in absorbance of the indicator at a specific wavelength.

Materials:

-

Purified carbonic anhydrase I

-

Stopped-flow spectrophotometer

-

Buffer (e.g., 20 mM HEPES or Tris), pH 7.5

-

pH indicator solution (e.g., phenol red)

-

CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

-

Inhibitor stock solutions (for inhibition studies)

Procedure:

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

-

Reagent Preparation: Prepare the reaction buffer containing the pH indicator. The enzyme solution is prepared in the same buffer. The CO₂ solution is prepared fresh and kept on ice.

-

Measurement of Catalyzed Rate:

-

Load one syringe of the stopped-flow apparatus with the enzyme solution in the reaction buffer.

-

Load the second syringe with the CO₂-saturated water.

-

Rapidly mix the two solutions and monitor the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 557 nm for phenol red).

-

The initial rate of the reaction is calculated from the initial linear portion of the absorbance versus time curve.

-

-

Measurement of Uncatalyzed Rate: Repeat the measurement without the enzyme to determine the spontaneous rate of CO₂ hydration.

-

Calculation of Enzyme Activity: Subtract the uncatalyzed rate from the catalyzed rate to obtain the enzyme-catalyzed rate. One Wilbur-Anderson unit of activity is defined as the amount of enzyme that doubles the uncatalyzed rate.

-

Determination of Kinetic Parameters (kcat and Km): Measure the initial rates at varying concentrations of CO₂. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat from Vmax and the enzyme concentration.

-

Determination of Inhibition Constants (Ki): Perform the activity assay in the presence of various concentrations of an inhibitor. Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key processes involved in the investigation of carbonic anhydrase I's enzymatic function.

Conclusion

Carbonic anhydrase I, despite its lower catalytic turnover compared to other isoforms, plays a significant role in fundamental physiological processes. Its high abundance in erythrocytes makes it a key contributor to CO₂ transport and acid-base balance. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the enzymatic function of CA I. A thorough understanding of its kinetics and inhibition is essential for elucidating its precise physiological roles and for the development of novel therapeutic agents targeting this important enzyme.

References

"early-stage drug discovery targeting carbonic anhydrase 1"

An In-Depth Technical Guide to Early-Stage Drug Discovery Targeting Carbonic Anhydrase 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, strategies, and experimental methodologies essential for the early-stage discovery of drugs targeting human Carbonic Anhydrase 1 (hCA I). Carbonic Anhydrases (CAs) are a superfamily of zinc metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3][4] This document details the rationale for targeting hCA I, outlines prevalent drug discovery workflows, provides detailed experimental protocols, and presents key data for comparative analysis.

Introduction to Carbonic Anhydrase 1 (hCA I)

Carbonic Anhydrase 1 is a cytosolic enzyme belonging to the α-CA class, which is found in mammals.[2][5][6] It is particularly abundant in erythrocytes, constituting the most prevalent non-hemoglobin protein in these cells.[2] Like other CAs, its primary function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][2][4][7][8]

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to numerous biological processes, including respiration, CO₂ transport between tissues and lungs, acid-base balance, and pH homeostasis.[2][9][10][11] While hCA I has a lower catalytic activity compared to its extensively studied counterpart, hCA II, its widespread distribution and involvement in various physiological and pathological states make it a significant therapeutic target.[2] Inhibition of CAs has established clinical applications in treating a range of conditions, including glaucoma, epilepsy, diuretic resistance, and increasingly, as a target in oncology.[1][3][4][10][12][13] The primary challenge in targeting CA I is achieving isoform selectivity to minimize off-target effects, as many clinically used inhibitors lack specificity, leading to side effects.[1][14]

Core Strategies in Drug Discovery for hCA I

The discovery of novel hCA I inhibitors typically follows a structured, multi-stage process that integrates computational and experimental methodologies. The overarching goal is to identify and optimize lead compounds with high potency and selectivity for hCA I.

Target-Centric Discovery Pipeline

A target-centric approach, which begins with the validated biological target (hCA I), is the most common strategy.[15] This process involves screening compound libraries to identify molecules that modulate the enzyme's activity, followed by iterative optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and function of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lifelinesblog.com [lifelinesblog.com]

- 9. Carbonic anhydrases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]

- 11. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 12. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Screening Assays for Novel Carbonic Anhydrase I (CA1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core screening assays utilized to identify and characterize novel inhibitors of Carbonic Anhydrase I (CA1), a ubiquitous zinc metalloenzyme involved in a variety of physiological processes. This document details the principles, experimental protocols, and data analysis for key biochemical and biophysical assays, and presents quantitative data for known inhibitors to facilitate comparative analysis.

Introduction to Carbonic Anhydrase I

Carbonic Anhydrase I (CA1) is one of the most abundant and well-characterized isoforms of the carbonic anhydrase family. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Found in high concentrations in erythrocytes, the gastrointestinal tract, and other tissues, CA1 plays a significant role in CO₂ transport, pH homeostasis, and various physiological and pathological processes.[1][2] Consequently, the development of selective CA1 inhibitors is of considerable interest for therapeutic interventions in diseases where CA1 activity is dysregulated.

Biochemical Assays for CA1 Inhibition

Biochemical assays are fundamental for primary screening and determining the inhibitory potency of compounds against CA1. The two most common methods are the stopped-flow CO₂ hydration assay and the colorimetric esterase assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs, directly monitoring the enzyme's physiological reaction. The assay measures the change in pH resulting from the CA1-catalyzed hydration of CO₂.[3]

Principle: A buffered solution containing a pH indicator is rapidly mixed with a CO₂-saturated solution. The hydration of CO₂ to carbonic acid, and its subsequent dissociation into bicarbonate and a proton, causes a decrease in pH, which is monitored spectrophotometrically as a change in the indicator's absorbance.[4] The rate of this pH change is proportional to the CA1 activity. Inhibitors will decrease the rate of the reaction.

Experimental Protocol:

-

Reagents and Buffers:

-

Instrumentation: Stopped-flow spectrophotometer.

-

Procedure:

-

Equilibrate the enzyme and inhibitor solutions in the assay buffer.

-

Load one syringe of the stopped-flow instrument with the enzyme/inhibitor solution and the other with the CO₂-saturated water.

-

Rapidly mix the two solutions in the observation cell.

-

Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time (typically 10-100 seconds).[5]

-

The initial velocity of the reaction is determined from the linear phase of the absorbance change.

-

The uncatalyzed rate (in the absence of enzyme) is subtracted from the catalyzed rate.[3]

-

-

Data Analysis: Inhibition constants (Ki) are determined by fitting the initial velocity data at various inhibitor and substrate concentrations to the appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition). IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Colorimetric Esterase Assay

This assay is a simpler, more high-throughput-friendly alternative to the stopped-flow method. It relies on the promiscuous esterase activity of some CA isoforms, including CA1.

Principle: CA1 can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol and acetate.[6][7] The product, p-nitrophenol, is a chromophore that absorbs light at 405-420 nm.[7] The rate of increase in absorbance is proportional to the esterase activity of CA1.

Experimental Protocol:

-

Reagents and Buffers:

-

Human recombinant CA1 enzyme.

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

-

Substrate Solution: p-nitrophenyl acetate (p-NPA) dissolved in a minimal amount of acetone or DMSO and then diluted in the assay buffer. A typical final concentration is 3 mM.[8]

-

Test compounds (potential inhibitors).

-

-

Instrumentation: 96- or 384-well plate reader.

-

Procedure:

-

In a microplate well, add the assay buffer, the CA1 enzyme solution, and the test compound at various concentrations.

-

Incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[7]

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Immediately monitor the increase in absorbance at 405-420 nm in kinetic mode for a set period (e.g., 5-10 minutes).

-

A no-enzyme control should be included to account for the spontaneous hydrolysis of p-NPA.[6]

-

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biophysical Assays for CA1-Inhibitor Binding

Biophysical assays provide direct evidence of binding between an inhibitor and CA1, offering valuable information on binding affinity, thermodynamics, and kinetics.

Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method to assess ligand binding by measuring changes in the thermal stability of the target protein.[6][9]

Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein that become exposed as the protein unfolds upon heating. The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change in Tm (ΔTm) is proportional to the binding affinity of the ligand.[10]

Experimental Protocol:

-

Reagents and Buffers:

-

Instrumentation: Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

-

Procedure:

-

Prepare a master mix of CA1 and SYPRO Orange in the Tm buffer. A typical final protein concentration is 2 µM.[10]

-

Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

-

Add the test compounds to the wells at various concentrations.

-

Seal the plate and centrifuge briefly.

-

Place the plate in the real-time PCR instrument and perform a thermal melt from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate, continuously monitoring fluorescence.

-

-

Data Analysis: The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve or the peak of the first derivative plot. The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand. Binding affinities (Kd) can be estimated from the ΔTm values.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12]

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (CA1) in a highly sensitive calorimeter. The heat change upon each injection is measured. The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12]

Experimental Protocol:

-

Reagents and Buffers:

-

Highly purified and accurately concentrated human CA1 and inhibitor.

-

Dialysis Buffer: Both protein and ligand must be in the exact same buffer to minimize heats of dilution. A common buffer is 50 mM Tris-SO₄, pH 8.4.[13]

-

-

Instrumentation: Isothermal Titration Calorimeter.

-

Procedure:

-

Thoroughly dialyze both the CA1 and inhibitor solutions against the same buffer.

-

Degas the solutions before loading them into the calorimeter cell and syringe.

-

Load the CA1 solution into the sample cell and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the CA1 solution while monitoring the heat changes.

-

A control experiment titrating the inhibitor into the buffer alone is performed to determine the heat of dilution.

-

-

Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Quantitative Data for Known CA1 Inhibitors

The following tables summarize the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for a selection of known carbonic anhydrase inhibitors against human CA1. This data is essential for benchmarking new compounds.

Table 1: Inhibition Constants (Ki) of Common Sulfonamides against Human CA1

| Compound | Ki (nM) | Reference(s) |

| Acetazolamide (AAZ) | 250 | [5] |

| Methazolamide | 50 | [14] |

| Ethoxzolamide | 25 | [14] |

| Dichlorphenamide | 380 | [14] |

| Dorzolamide | 3,000 | [15] |

| Brinzolamide | 5,000 | [15] |

| Saccharin | >10,000 | [16] |

| Hydrochlorothiazide (HCT) | 2,740 | [5] |

Table 2: IC50 Values of Selected Inhibitors against Human CA1

| Compound | IC50 (nM) | Reference(s) |

| Sulfonamide 1 | 49 | [17] |

| Sulfonamide 2 | 16.7 | [18] |

| Sulfonamide 3 | 368.7 | [14] |

| Sulfonamide 4 | 725.6 | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the screening process is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate a key physiological pathway involving CA1 and a typical high-throughput screening workflow.

CO₂ Transport in Red Blood Cells

Carbonic anhydrase I is highly abundant in erythrocytes and plays a critical role in the transport of CO₂ from the tissues to the lungs.[19] The following diagram illustrates this process.

High-Throughput Screening (HTS) Workflow for CA1 Inhibitors

The discovery of novel CA1 inhibitors often begins with a high-throughput screening campaign to test large compound libraries. A typical workflow is depicted below.

Conclusion

The identification of novel and selective Carbonic Anhydrase I inhibitors requires a multi-faceted approach employing a combination of biochemical and biophysical screening assays. This guide has provided detailed methodologies for the core assays, including the stopped-flow CO₂ hydration assay, the colorimetric esterase assay, fluorescent thermal shift assay, and isothermal titration calorimetry. The provided quantitative data for known inhibitors serves as a valuable resource for benchmarking new chemical entities. The visualized workflows for a key physiological pathway and a typical screening cascade offer a broader context for CA1-targeted drug discovery efforts. By applying these methods, researchers can effectively identify and characterize promising lead compounds for further development.

References

- 1. Carbon Dioxide Transport | BioNinja [old-ib.bioninja.com.au]

- 2. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Team:AHUT-ZJU-China/Protocol - 2020.igem.org [2020.igem.org]

- 9. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eubopen.org [eubopen.org]

- 11. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. ncert.nic.in [ncert.nic.in]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary literature concerning the inhibition of carbonic anhydrase I (CA I). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological and experimental processes.

Introduction to Carbonic Anhydrase I

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. Among the 15 known human α-CA isoforms, carbonic anhydrase I (CA I) is a cytosolic enzyme found in high concentrations in erythrocytes, the gastrointestinal tract, and other tissues[3]. While not the most catalytically active isoform, its ubiquitous presence and involvement in pH regulation and CO₂ transport underscore its physiological importance[1][3]. Inhibition of CA I is a key area of research, with implications for various therapeutic areas. The development of isoform-specific inhibitors is a significant challenge due to the high degree of homology in the active sites across the CA family[4].

Quantitative Inhibition Data

The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for a range of compounds against human carbonic anhydrase I (hCA I). This data is crucial for comparing the potency and selectivity of different inhibitors.

Table 1: Inhibition of human Carbonic Anhydrase I (hCA I) by Sulfonamide Derivatives and Other Inhibitors

| Compound | Inhibition Constant (Ki) against hCA I (nM) | Reference |

| Acetazolamide | 250 | [5] |

| N-1-(4-Sulfamoylphenyl)-N-4-pentafluorophenyl-thiosemicarbazide | 78 | [6] |

| CAI #3 | Reported as an inhibitor | [7] |

| Pyrazoline Derivative 13 (fluorine substituent) | 316.7 ± 9.6 | [8] |

| Pyrazoline Derivative 14 (bromine substituent) | 533.1 ± 187.8 | [8] |

| 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives (compounds 5-25) | 36.2 - 769.6 | [5] |

Table 2: Comparative Inhibition Data for Various CA Isoforms

| Compound | Ki (nM) hCA I | Ki (nM) hCA II | Ki (nM) hCA IX | Ki (nM) hCA XII | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [5] |

| CAIX Inhibitor S4 | 5600 | 546 | 7 | 2 | [9] |

| U-104 (SLC-0111) | - | - | 45.1 | 4.5 | [9] |

| Dorzolamide | 6000 | 1.9 | - | 31 | [9] |

| Hit1 (from in situ click chemistry) | - | Potent inhibitor | Less selective | - | [10] |

| Hit2 (from phage-display) | - | 29-fold better than parent sulfonamide | - | - | [10] |

| Hit3 (from phage-display) | - | 36-fold better than parent sulfonamide | - | - | [10] |

| Sulfocoumarin 15 | > 100,000 | > 100,000 | 22.9 | 19.2 | [11] |

| Compound 6b | 7.16 | 0.31 | 92.5 | 375 | [11] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of carbonic anhydrase inhibitors. This section outlines the protocols for two fundamental experimental techniques.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for determining the kinetic parameters of CA inhibition.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator dye in a stopped-flow spectrophotometer[12][13]. The rate of color change of the indicator is proportional to the rate of the enzymatic reaction.

Materials:

-

Purified recombinant human CA I

-

Stopped-flow spectrophotometer

-

Assay Buffer: 20 mM Tris-HCl (pH 8.3), containing a pH indicator (e.g., 100 µM phenol red)[13]

-

CO₂-saturated water (substrate): Prepared by bubbling pure CO₂ gas through deionized water at 0°C for at least 30 minutes[13].

-

Inhibitor solutions of varying concentrations.

-

Control buffer (for non-catalyzed reaction rate).

Procedure:

-

Enzyme and Inhibator Preparation: Prepare solutions of hCA I and the test inhibitors in the assay buffer.

-

Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (typically 25°C). Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 570 nm for phenol red)[13].

-

Reaction Initiation: Rapidly mix the enzyme solution (or enzyme pre-incubated with inhibitor) with the CO₂-saturated water in the stopped-flow apparatus.

-

Data Acquisition: Record the change in absorbance over time. The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

Control Measurement: Measure the non-catalyzed rate of CO₂ hydration by mixing the CO₂-saturated water with the assay buffer without the enzyme.

-

Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the enzyme concentration and the Michaelis-Menten constant (Km) for the substrate are known.

X-ray Crystallography of CA I-Inhibitor Complexes

X-ray crystallography provides high-resolution structural information on how an inhibitor binds to the active site of CA I, which is invaluable for structure-based drug design[2][14].

Principle: A high-quality crystal of the CA I-inhibitor complex is irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the three-dimensional structure of the protein-ligand complex can be determined[2].

Procedure:

-

Protein Expression and Purification: Express and purify recombinant human CA I to a high degree of homogeneity.

-

Complex Formation: Incubate the purified CA I with a molar excess of the inhibitor to ensure complete binding.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals of the CA I-inhibitor complex. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.

-

Structure Determination:

-

Phasing: The phase problem is solved using methods like molecular replacement, using a known structure of CA I as a search model.

-

Model Building: An initial model of the protein-inhibitor complex is built into the electron density map.

-

Refinement: The model is refined iteratively to improve its fit to the experimental diffraction data.

-

-

Structural Analysis: The final refined structure reveals the precise binding mode of the inhibitor, including all interactions with the active site residues and the catalytic zinc ion.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to CA I inhibition.

Drug Discovery Workflow for Selective CA I Inhibitors

This workflow outlines the key stages in the development of selective inhibitors for carbonic anhydrase I.

Caption: A typical workflow for the discovery and development of selective CA I inhibitors.

Simplified Signaling Pathway of CA I in Intracellular pH Regulation

This diagram illustrates the role of CA I in maintaining intracellular pH homeostasis, which can in turn influence downstream cellular processes like calcium signaling.

Caption: Role of CA I in intracellular pH regulation and potential downstream effects.

Experimental Workflow for Stopped-Flow Assay

This diagram details the sequential steps involved in performing a stopped-flow CO₂ hydration assay for CA I inhibition analysis.

Caption: Step-by-step workflow for the stopped-flow CO₂ hydration assay.

References

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. researchgate.net [researchgate.net]

- 6. Role of protons in calcium signaling | Biochemical Journal | Portland Press [portlandpress.com]

- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Tour of Carbonic Anhydrase [sites.chem.utoronto.ca]

- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 14. X-Ray Crystallography of Carbonic Anhydrase Inhibitors and Its Importance in Drug Design [iris.cnr.it]

The Structure-Activity Relationship of Benzenesulfonamides as Carbonic Anhydrase I Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzenesulfonamide-based inhibitors targeting human carbonic anhydrase I (hCA I). Carbonic anhydrase I is a ubiquitous zinc-containing metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. While often overshadowed by its more catalytically active isoform, hCA II, and the tumor-associated hCA IX and XII, hCA I remains a significant target for understanding the selectivity of carbonic anhydrase inhibitors (CAIs) and for the potential development of therapeutic agents with specific isoform inhibition profiles.

Core Principles of Benzenesulfonamide Inhibition

The foundational structure for this class of inhibitors is the benzenesulfonamide moiety. The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it coordinates to the zinc ion (Zn²⁺) located at the bottom of a 15 Å deep active site cleft, displacing the zinc-bound hydroxide ion. This interaction is central to the inhibitory mechanism. The aromatic ring of the benzenesulfonamide can be substituted at various positions, and these substitutions, often referred to as the "tail," are crucial for modulating the inhibitory potency and isoform selectivity. These tail modifications interact with different amino acid residues lining the active site cavity, influencing the overall binding affinity.

Quantitative Analysis of Inhibition

The inhibitory potency of benzenesulfonamide derivatives against hCA I is typically quantified by the inhibition constant (Kᵢ). The following tables summarize the Kᵢ values for various series of benzenesulfonamide compounds, providing a clear comparison of their activities.

Table 1: Inhibition of hCA I by Benzenesulfonamides with Ureidoethylaminobenzyl Tails [1]

| Compound | Substitution on Benzyl Ring | Kᵢ (nM) for hCA I |

| 18 | 4-F | 24.6 |

| 35 | 4-Br, 2-OH | 7.2 |

| AAZ (Acetazolamide) | (Standard) | 5.7 |

Table 2: Inhibition of hCA I by Benzenesulfonamides and Tetrafluorobenzenesulfonamides Synthesized via Click Chemistry [2]

| Compound Series | General Structure | Kᵢ Range (nM) for hCA I |

| 4 | Benzenesulfonamide with triazole tail | 41.5 - 1500 |

| 5 | 2,3,5,6-Tetrafluorobenzenesulfonamide with triazole tail | Generally more effective than series 4 |

Table 3: Inhibition of hCA I by Pyrrolidine-Containing Benzenesulfonamides [3]

| Compound | Key Structural Feature | Kᵢ (nM) for hCA I |

| 3b | Pyrrolidine moiety | 17.61 ± 3.58 |

Table 4: Inhibition of hCA I by 1,2,3-Triazole-Functionalized Benzenesulfonamides [4]

| Compound Series | General Structure | Kᵢ Range (nM) for hCA I |

| Library of 20 compounds | Benzenesulfonamide with functionalized 1,2,3-triazole | 8.3 - 873.7 |

Table 5: Inhibition of hCA I by Isatin-Linked Benzenesulfonamide Derivatives [5]

| Compound | Key Structural Feature | Kᵢ (nM) for hCA I |

| 9c | Isatin-linked | 435.8 |

| 9s | Isatin-linked | 956.4 |

Structure-Activity Relationship (SAR) Summary

The data presented in the tables and findings from various studies reveal several key SAR trends for benzenesulfonamide inhibitors of hCA I:

-

The Sulfonamide Group is Essential: The unsubstituted sulfonamide moiety is critical for binding to the active site zinc ion.

-

Aromatic Ring Substitution:

-

Para-substitution is generally well-tolerated and provides a vector for introducing various "tail" functionalities that can interact with the middle and rim of the active site cavity.

-

Electron-withdrawing groups on the benzene ring can influence the acidity of the sulfonamide proton, potentially affecting the binding affinity. For instance, tetrafluoro-substituted benzenesulfonamides often exhibit enhanced inhibitory activity compared to their non-fluorinated counterparts.[2]

-

-

The "Tail" Approach: The nature of the substituent group (the "tail") appended to the benzenesulfonamide scaffold is a primary determinant of inhibitory potency and selectivity.

-

Hydrophobic tails can interact with hydrophobic residues within the active site.

-

Bulky tails can be designed to exploit differences in the shape and size of the active site cavities between different CA isoforms, thus conferring selectivity.

-

Hydrogen bond donors and acceptors on the tail can form additional interactions with amino acid residues, enhancing binding affinity.

-

As seen in Table 1, specific substitutions like 4-fluoro and 4-bromo-2-hydroxy on a benzylaminoethylureido tail lead to potent hCA I inhibition.[1]

-

-

Heterocyclic Moieties: Incorporation of heterocyclic rings such as triazoles and pyrrolidines can lead to potent inhibitors, as demonstrated in Tables 2, 3, and 4.[2][3][4] These rings can act as scaffolds for further functionalization and can participate in various interactions within the active site.

Experimental Protocols

The determination of the inhibitory activity of benzenesulfonamides against hCA I is predominantly carried out using a stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay

This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of its substrate, carbon dioxide.

Principle:

Carbonic anhydrase catalyzes the reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The production of protons leads to a decrease in the pH of the solution. The initial rate of this reaction is monitored by observing the change in absorbance of a pH indicator. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's activity.

Materials:

-

Purified human carbonic anhydrase I (hCA I)

-

Tris buffer (or other suitable buffer, e.g., HEPES)

-

pH indicator (e.g., 4-nitrophenol)

-

CO₂-saturated water (substrate)

-

The benzenesulfonamide inhibitor dissolved in a suitable solvent (e.g., DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: A solution of hCA I is prepared in the assay buffer. The inhibitor is dissolved in a minimal amount of organic solvent (like DMSO) and then diluted with the assay buffer to the desired concentrations.

-

Reaction Mixture: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with the CO₂-saturated water in the stopped-flow instrument. The final reaction mixture contains the buffer, pH indicator, enzyme, and substrate.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength. The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

Determination of IC₅₀: The initial rates are measured at various inhibitor concentrations. The concentration of the inhibitor that causes a 50% reduction in the enzyme's activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculation of Kᵢ: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

Visualizations

General Workflow for Synthesis and Evaluation of Benzenesulfonamide Inhibitors

Caption: General workflow for the development of benzenesulfonamide inhibitors of hCA I.

Structure-Activity Relationship of Benzenesulfonamides for CA1

Caption: Key interactions governing the SAR of benzenesulfonamide inhibitors with the hCA I active site.

Modulatory Role of Carbonic Anhydrase I in Cellular Signaling

References

Exploring Novel Chemical Scaffolds for Selective Carbonic Anhydrase IX Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in healthy tissues. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment. CAIX plays a crucial role in regulating intra- and extracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis. These characteristics make CAIX a highly attractive target for the development of novel anticancer therapies. This technical guide provides an in-depth exploration of novel chemical scaffolds designed for the selective inhibition of CAIX. It includes a summary of quantitative data for various inhibitor classes, detailed experimental protocols for key assays, and visualizations of the CAIX signaling pathway and experimental workflows.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Of the 15 known human CA isoforms, CAIX is a membrane-associated enzyme with its catalytic domain facing the extracellular space.[1] Its expression is strongly induced by the hypoxia-inducible factor-1α (HIF-1α) in response to low oxygen levels within solid tumors.[3]

The enzymatic activity of CAIX contributes to the acidification of the tumor microenvironment while maintaining a slightly alkaline intracellular pH, a condition that is favorable for tumor cell proliferation and survival.[1][3][4] This pH-regulating function, coupled with its role in cell adhesion and invasion, makes CAIX a critical factor in tumor progression and metastasis.[1][2] The restricted expression of CAIX in normal tissues presents a therapeutic window for the development of selective inhibitors with minimal off-target effects.

Novel Chemical Scaffolds for Selective CAIX Inhibition

The development of selective CAIX inhibitors is a major focus of anticancer drug discovery. While classical sulfonamide-based inhibitors are potent, achieving high selectivity over other CA isoforms has been a challenge. Recent research has focused on exploring novel chemical scaffolds to improve selectivity and potency.

Ureido-Substituted Benzenesulfonamides (e.g., SLC-0111)

This class of inhibitors has shown significant promise, with SLC-0111 being a prominent example that has advanced to clinical trials.[4][5][6][7] These compounds are designed to exploit structural differences in the active sites of various CA isoforms.

Fluorinated Benzenesulfonamides

The introduction of fluorine atoms into the benzenesulfonamide scaffold has been shown to increase binding affinity by lowering the pKa of the sulfonamide group.[1] Strategic placement of bulky substituents can further enhance selectivity by sterically hindering binding to other CA isoforms like CAII.[8]

Coumarins and their Derivatives

Coumarins represent a distinct class of CAIX inhibitors with a different mechanism of action compared to sulfonamides.[2] They have demonstrated potent and selective inhibition of CAIX in vitro and have shown promise as antimetastatic agents in preclinical models.[2]

Diarylpyrazole-Benzenesulfonamides

This scaffold has also been investigated for selective CAIX inhibition, demonstrating the ongoing efforts to diversify the chemical space of potential inhibitors.

Quantitative Data on CAIX Inhibitors

The following table summarizes the inhibitory activity of selected compounds from different chemical scaffolds against CAIX and other relevant CA isoforms. This data is crucial for comparing the potency and selectivity of these novel inhibitors.

| Chemical Scaffold/Compound | Target CA Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Ureido-Substituted Benzenesulfonamides | ||||

| SLC-0111 | CAIX | 5.8 nM | 45 nM | [5] |

| CAII | 8,700 nM | >100,000 nM | [5] | |

| Fluorinated Benzenesulfonamides | ||||

| Compound A (example) | CAIX | 0.05 nM (50 pM) | - | [1][8] |

| Compound B (example) | CAIX | 10 nM (most selective) | - | [1][8] |

| Compound C (example) | CAIX | 1 nM (balance of affinity and selectivity) | - | [1][8] |

| Coumarins | ||||

| Coumarin Derivative (example) | CAIX | Potent and Selective | - | [2] |

| 4-pyridyl SLC-0111 analog (Pyr) | CAIX | - | 0.399 µg/mL | [9] |

| CAI | - | >10 µg/mL | [9] | |

| CAII | - | >10 µg/mL | [9] | |

| CAXII | - | 2.5 µg/mL | [9] |

Key Experimental Protocols

Accurate and reproducible assessment of inhibitor potency and binding is critical in drug discovery. The following sections detail the methodologies for key experiments used in the characterization of CAIX inhibitors.

Stopped-Flow Kinetic Inhibition Assay

This method measures the rapid kinetics of the CA-catalyzed hydration of CO₂. The inhibition of this reaction by a compound is used to determine its inhibitory constant (Kᵢ).

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄) at a specific pH (e.g., pH 8.0 for CO₂ hydration).[10]

-

Prepare a saturated CO₂ solution by bubbling CO₂ gas through the buffer for at least 30 minutes on ice.[10]

-

Prepare a solution of the purified CAIX enzyme in the assay buffer.

-

Prepare a solution of a pH indicator (e.g., phenol red) in the assay buffer.[10]

-

Prepare serial dilutions of the inhibitor compound.

-

-

Instrumentation:

-

Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.[10] The instrument should be temperature-controlled, typically at 4°C or 25°C.

-

-

Procedure:

-

One syringe of the stopped-flow apparatus is loaded with the CAIX enzyme and inhibitor solution.

-

The second syringe is loaded with the CO₂-saturated buffer and pH indicator.

-

The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

-

The change in absorbance of the pH indicator is monitored over time (e.g., at 557 nm for phenol red) as the pH changes due to the enzymatic reaction.[10]

-

The initial rate of the reaction is calculated from the linear phase of the absorbance change.

-

The experiment is repeated with different inhibitor concentrations to determine the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.

-

Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified CAIX protein in a suitable buffer.

-

Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

-

Prepare serial dilutions of the inhibitor compound.

-

-

Instrumentation:

-

A real-time PCR instrument or a dedicated differential scanning fluorimeter is used to monitor the fluorescence changes with increasing temperature.[11]

-

-

Procedure:

-

In a multiwell plate, combine the CAIX protein, the fluorescent dye, and the inhibitor compound at various concentrations.

-

The plate is placed in the instrument, and the temperature is gradually increased in a stepwise manner.

-

The fluorescence intensity is measured at each temperature increment.

-

As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.

-

The melting temperature (Tₘ) is determined as the midpoint of the unfolding transition.

-

The shift in Tₘ (ΔTₘ) in the presence of the inhibitor compared to the control (no inhibitor) is indicative of ligand binding and stabilization of the protein.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified CAIX protein in a degassed buffer.

-

Prepare a solution of the inhibitor compound in the same degassed buffer.

-

-

Instrumentation:

-

An isothermal titration calorimeter is used, consisting of a sample cell and a reference cell, along with a titration syringe.

-

-

Procedure:

-

The sample cell is filled with the CAIX protein solution.

-

The reference cell is filled with the buffer.

-

The titration syringe is filled with the inhibitor solution.

-

A series of small, precise injections of the inhibitor solution are made into the sample cell.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

The data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for a clear understanding of the underlying science. The following diagrams were generated using Graphviz (DOT language).

CAIX Signaling and its Role in the Tumor Microenvironment

Caption: CAIX signaling pathway in the tumor microenvironment.

Experimental Workflow for CAIX Inhibitor Screening

Caption: Workflow for screening and development of selective CAIX inhibitors.

Conclusion and Future Directions